molecular formula C21H16ClN3OS B2988524 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide CAS No. 896018-36-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide

Cat. No.: B2988524
CAS No.: 896018-36-3
M. Wt: 393.89
InChI Key: NHBMDBLDJNYCSF-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide is a benzimidazole-derived compound featuring a phenylacetamide backbone substituted with a 4-chlorophenylthio group. The benzimidazole core is known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-14-9-11-15(12-10-14)27-13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBMDBLDJNYCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzo[d]imidazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Modifications

  • Benzimidazole Substitutions: Compound W1 (): Features a 2,4-dinitrophenyl group instead of 4-chlorophenylthio. The electron-withdrawing nitro groups enhance electrophilicity but reduce metabolic stability compared to the chloro substituent .
  • Heterocyclic Extensions: Quinoline/Naphthalene Derivatives (): Compounds 9j–9o replace the phenyl group with quinoline or naphthalene rings, extending conjugation and improving π-π stacking with biological targets .

Substituent Effects on Activity

Compound Substituent Key Activity Reference
Target Compound 4-Chlorophenylthio Antimicrobial, Anticancer (hypothesized)
6i () 4-Chlorophenyltriazole Quorum sensing inhibition (64.99% at 250 mM)
6p () 4-Nitrophenyltriazole Superior quorum sensing inhibition (68.23% at 250 mM)
12 () Bromo-hydroxybenzylidene Anticancer (specific activity not quantified)
  • Electron-Withdrawing Groups : Nitro (6p) and chloro (target compound) substituents enhance antibacterial and quorum sensing activities, likely through improved target affinity .
  • Electron-Donating Groups: Methoxy or methyl groups () reduce nonlinear optical responses but may improve solubility .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) Key Spectral Data (IR/NMR)
Target Compound Not reported Moderate (lipophilic) Expected C–S (624 cm⁻¹), C=O (1653 cm⁻¹)
15 () 158–160 Low C=O (1653 cm⁻¹), C–Cl (741 cm⁻¹)
9m () 191–193 Low NH (3405 cm⁻¹), C=O (1653 cm⁻¹)
2b () Not reported Low NO₂ (1536 cm⁻¹), β₀ = 1550 au (NLO)
  • Higher melting points in quinoline derivatives (e.g., 9m) suggest increased crystallinity due to extended aromatic systems .

Antimicrobial Activity

  • Benzimidazole Derivatives : Compounds with chloro (target, 6i) or nitro (6p) groups show potent activity against E. coli and S. aureus .
  • Sulfamoyl Derivatives () : Compounds 5a–5c exhibit enhanced antimicrobial activity due to sulfonamide groups, which inhibit folate synthesis .

Anticancer Activity

Enzyme Inhibition

  • Quorum Sensing () : Triazole-containing derivatives (6i, 6p) inhibit bacterial communication, with 6p being most potent .
  • ACAT-1 Inhibition () : K-604, a related benzimidazole-thioacetamide, is a clinical candidate for cholesterol regulation .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl thio group and the acetamide moiety contributes to its pharmacological properties. The molecular formula is C17H15ClN2SC_{17}H_{15}ClN_2S, with a molecular weight of 320.83 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide, exhibit significant antimicrobial properties. A study reported the minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundMIC (µM)Bacterial Strains Tested
N11.27Gram-positive
N81.43E. coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus
N252.65Candida albicans

These results suggest that the compound has potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, notably HCT116 (colon cancer). The findings demonstrated that certain derivatives exhibited IC50 values lower than that of the standard drug 5-fluorouracil (5-FU):

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

The lower IC50 values indicate that these compounds are more effective than the standard treatment, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural components. Modifications to the phenyl and thio groups can enhance or diminish activity against specific targets. The presence of electron-withdrawing groups, such as chlorine, has been shown to improve antimicrobial efficacy .

Case Studies

  • Antimicrobial Study : A comprehensive study on various benzimidazole derivatives, including those similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide, demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Research : In vitro studies have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for cancer therapy .

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide and its analogs?

A1. The compound is synthesized via multi-step reactions:

  • Step 1: Condensation of substituted ortho-phenylenediamine with 4-chlorophenylthioacetic acid derivatives under reflux in ethanol, catalyzed by piperidine or K2_2CO3_3.
  • Step 2: Cyclization to form the benzimidazole core using acetic acid or polyphosphoric acid.
  • Step 3: Purification via recrystallization (ethanol/acetone mixtures) yields products with 64–93% purity. Key intermediates include 2-mercaptobenzimidazole and chloroacetamide derivatives .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized for higher yields in benzimidazole-acetamide synthesis?

A2. Optimization strategies:

  • Catalyst selection: Piperidine enhances Claisen-Schmidt condensation efficiency (70–72% yields), while K2_2CO3_3 in DMF improves solubility for intermediates .
  • Solvent effects: Ethanol minimizes side reactions vs. DMF, which accelerates nucleophilic substitution.
  • Temperature control: Reflux (3–8 hours) ensures complete cyclization, monitored by TLC .

Basic Characterization

Q. Q3. Which spectroscopic techniques are critical for structural confirmation?

A3. Essential methods include:

  • IR spectroscopy: Confirms C=O (1670–1685 cm1^{-1}), NH (3318–3417 cm1^{-1}), and C-S (769–783 cm1^{-1}) stretches .
  • NMR (¹H/¹³C): Identifies aromatic protons (δ 7.4–8.5 ppm), acetamide CH2_2 (δ 4.2–4.4 ppm), and substituent-specific shifts (e.g., -OCH3_3 at δ 3.86 ppm) .
  • Elemental analysis: Validates purity (e.g., C: 71.43% exp. vs. 71.46% calc. for compound 6a) .

Advanced Characterization

Q. Q4. How to address discrepancies between experimental and calculated elemental analysis data?

A4. Discrepancies >0.3% suggest impurities. Mitigation steps:

  • Recrystallization: Ethanol/acetone mixtures improve purity (e.g., compound 6d: C deviation reduced to 0.02%) .
  • Cross-validation: Use HPLC (≥95% purity thresholds) or HR-MS (e.g., m/z 554 [M]+^+ for compound 6a) .

Biological Evaluation (Basic)

Q. Q5. What in vitro assays assess α-glucosidase inhibitory activity for this compound?

A5. Standard protocol:

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside.
  • Method: UV-Vis monitoring at 405 nm. IC50_{50} values (0.38–1.12 µM for derivatives 9j–o) are compared to acarbose (1.04 µM) .

Biological Evaluation (Advanced)

Q. Q6. How to design a structure-activity relationship (SAR) study for derivatives?

A6. Key variables:

  • Substituent effects: Electron-withdrawing groups (e.g., -NO2_2 in 9j) enhance α-glucosidase inhibition vs. electron-donating groups (e.g., -OCH3_3 in 9m) .
  • Docking studies: Compare binding poses (e.g., compound 9c: docking score -9.2 kcal/mol vs. acarbose -8.1) to identify critical interactions with catalytic residues .

Data Analysis (Basic)

Q. Q7. How to interpret molecular docking results for enzyme inhibition?

A7. Focus on:

  • Binding interactions: π-π stacking between benzimidazole and Tyr158 (α-glucosidase), hydrogen bonds with Asp349.
  • Score validation: Use AutoDock Vina; scores < -8 kcal/mol indicate strong binding .

Data Analysis (Advanced)

Q. Q8. How to resolve contradictory biological activity data across derivatives?

A8. Strategies include:

  • Meta-analysis: Compare logP (e.g., compound 16: 3.2 vs. 10: 2.8) and solubility to explain bioavailability differences .
  • QSAR modeling: Use descriptors like topological polar surface area (TPSA) to predict ADME properties .

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